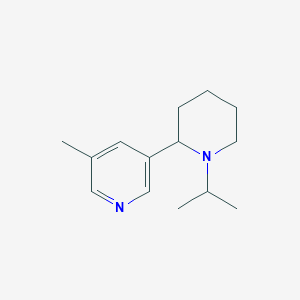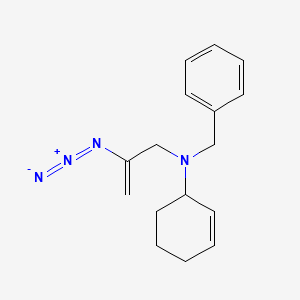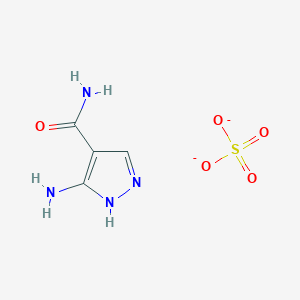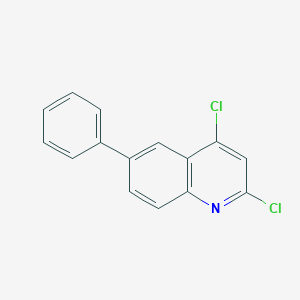
(5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride typically involves the reaction of 5-methylimidazole with formaldehyde under acidic conditions to form the intermediate (5-methyl-1H-imidazol-4-yl)methanol. This intermediate is then treated with hydrochloric acid to obtain the trihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (5-methyl-1H-imidazol-4-yl)carboxylic acid.
Reduction: Formation of (5-methyl-1H-imidazoline-4-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a model compound for understanding the structure-activity relationships of imidazole derivatives.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceutical agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, leading to modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-methyl-1H-imidazol-5-yl)methanol
- (5-methyl-1H-imidazol-4-yl)ethanol
- (5-methyl-1H-imidazol-4-yl)acetic acid
Uniqueness
(5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H11Cl3N2O |
|---|---|
Molecular Weight |
221.5 g/mol |
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanol;trihydrochloride |
InChI |
InChI=1S/C5H8N2O.3ClH/c1-4-5(2-8)7-3-6-4;;;/h3,8H,2H2,1H3,(H,6,7);3*1H |
InChI Key |
JGHQGKVDINEZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CO.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)







